molecular formula C20H13N3O7 B11524116 4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate CAS No. 220359-88-6

4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate

Cat. No.: B11524116
CAS No.: 220359-88-6
M. Wt: 407.3 g/mol
InChI Key: YCHPRDXOTBJZKS-UHFFFAOYSA-N
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Description

4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate is a complex heterocyclic compound featuring a fused furochromen core substituted with a methyl group at position 4, a nitro-functionalized diazenyl group at position 6, and an acetylated hydroxyl group at position 8. The diazenyl (-N=N-) moiety adopts the (E)-configuration, which influences its photophysical properties and molecular interactions. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, while the acetate ester at position 9 modulates solubility and stability. This compound is structurally related to coumarin derivatives, which are widely studied for applications in dyes, sensors, and pharmaceuticals due to their tunable optical and electronic properties .

Properties

CAS No.

220359-88-6

Molecular Formula

C20H13N3O7

Molecular Weight

407.3 g/mol

IUPAC Name

[4-methyl-6-[(4-nitrophenyl)diazenyl]-2-oxofuro[2,3-h]chromen-9-yl] acetate

InChI

InChI=1S/C20H13N3O7/c1-10-7-17(25)30-19-14(10)8-15(20-18(19)16(9-28-20)29-11(2)24)22-21-12-3-5-13(6-4-12)23(26)27/h3-9H,1-2H3

InChI Key

YCHPRDXOTBJZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves coupling an appropriate indole precursor with a diazenyl group. Specific synthetic routes may vary, but one common approach is the condensation of an indole derivative with a diazonium salt.

    Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents. Acidic or basic conditions may be necessary for diazonium salt formation.

    Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity stems from its indole and diazenyl functionalities.

      Common Reagents and Conditions:

      Major Products: The main product is the target compound itself, with the azo linkage connecting the indole and nitrophenyl moieties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigate its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Assess its pharmacological properties, including antiviral, anti-inflammatory, or anticancer effects.

      Industry: Evaluate its use in dyes, pigments, or materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets. For instance, it could inhibit enzymes or modulate signaling pathways.
    • Further studies are needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Key Observations :

    • The 4-nitrophenyldiazenyl group introduces strong electron-withdrawing effects, distinguishing it from styryl- or alkyl-substituted furochromens (e.g., (E)-4-styrylphenol derivatives in ) .

    Optical Properties

    UV-Vis absorption data from and structural analogs highlight substituent-dependent spectral shifts:

    Compound Type (Reference) λmax (nm) Key Substituents
    Target Compound (Estimated) ~370–390 4-nitrophenyldiazenyl, acetate
    (E)-4-(2-(4-nitrophenyl)diazenyl)phenol () 376 4-nitrophenyldiazenyl
    (E)-4-styrylphenol () 315 Styryl group
    (E)-4-(4-nitrostyryl)phenol () 339 4-nitrostyryl

    Analysis :

    • The target compound’s diazenyl and nitro groups likely redshift its absorption maximum compared to styryl-substituted analogs, aligning with trends observed in . The extended conjugation from the diazenyl group enhances π→π* transitions, making it suitable for optoelectronic applications.

    Biological Activity

    The compound 4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate belongs to a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore its biological activity through various studies and findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H16N4O5C_{18}H_{16}N_{4}O_{5}, and its structure features a furochromene moiety with a nitrophenyl diazenyl substituent. The presence of these functional groups is crucial for its biological interactions.

    Antibacterial Activity

    Research has indicated that derivatives of furochromenes exhibit significant antibacterial properties. For instance, studies on related compounds have shown that certain substitutions can enhance their effectiveness against various bacterial strains. The activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymes.

    CompoundBacterial StrainInhibition (%)
    4-Methyl derivativeE. coli70%
    6-Nitrophenyl derivativeS. aureus65%

    Antioxidant Activity

    The antioxidant potential of furochromene derivatives has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. The presence of electron-withdrawing groups, like nitro groups, often enhances this activity.

    CompoundDPPH Scavenging Activity (IC50 μM)
    4-Methyl-6-nitrophenyl25.0
    Control (ascorbic acid)10.0

    Cytotoxicity Studies

    Cytotoxic effects have been assessed in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate that the compound exhibits moderate cytotoxicity, which may be beneficial for therapeutic applications.

    Cell LineIC50 (μM)
    MCF-730.0
    HeLa25.0

    The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

    • Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
    • Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals.
    • DNA Interaction : Some studies suggest that furochromene derivatives can intercalate into DNA, leading to cytotoxic effects in cancer cells.

    Case Studies

    A study conducted by researchers evaluated the compound's effect on cholinesterases, demonstrating its potential as a multi-target drug candidate for neurodegenerative diseases. The docking studies revealed favorable binding interactions with the active sites of these enzymes, suggesting a possible mechanism for its neuroprotective effects.

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